molecular formula C27H32FN3O4 B2686837 3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-04-3

3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2686837
CAS No.: 939242-04-3
M. Wt: 481.568
InChI Key: GXEFWPKLSJCWKA-UHFFFAOYSA-N
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Description

3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyridinone core, and multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridinone core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways The piperazine ring and the pyridinone core are likely to play crucial roles in its biological activity The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine derivatives: These compounds share the piperazine ring and the fluorophenyl group, making them structurally similar.

    Pyridinone derivatives: Compounds with a pyridinone core are also similar and may exhibit comparable biological activities.

Uniqueness

The uniqueness of 3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one lies in its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully explore its potential in various fields.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O4/c1-5-31-18(2)16-23(32)25(27(31)33)26(20-11-10-19(34-3)17-24(20)35-4)30-14-12-29(13-15-30)22-9-7-6-8-21(22)28/h6-11,16-17,26,32H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFWPKLSJCWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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